molecular formula C16H30N6O5S B11827705 methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate

methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate

Cat. No.: B11827705
M. Wt: 418.5 g/mol
InChI Key: TWXDYFROPAFQCR-GFCCVEGCSA-N
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Description

Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamidomethyl group, a thioether linkage, and a carbamimidoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the protection of functional groups, followed by the introduction of the acetamidomethyl and thioether groups. Common reagents used in these reactions include acyl chlorides, thiols, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamimidoyl group to an amine.

    Substitution: The acetamidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbamimidoyl group may produce amines.

Scientific Research Applications

Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes and proteins.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl N2-(3-((methylthio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate: Similar structure but lacks the acetamidomethyl group.

    Methyl N2-(3-((acetylthio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate: Similar structure but with an acetyl group instead of an acetamidomethyl group.

Uniqueness

Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate is a complex organic compound with significant potential in various scientific fields, including biochemistry and medicinal chemistry. Its unique structural features, such as the acetamidomethyl group and thioether linkage, enable it to interact with biological systems in meaningful ways.

Molecular Characteristics

PropertyValue
Molecular Formula C16H30N6O5S
Molecular Weight 418.5 g/mol
IUPAC Name methyl 2-[[(2R)-2-[3-(acetamidomethylsulfanyl)propanoylamino]-6-(diaminomethylideneamino)hexanoyl]amino]acetate
InChI Key TWXDYFROPAFQCR-GFCCVEGCSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The compound's structure allows for binding to target sites, modulating their activity through mechanisms such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Signal Transduction Modulation: It can alter signal transduction processes, impacting cellular responses.
  • Cellular Process Alteration: The compound may influence cellular processes such as proliferation and apoptosis.

Research Findings

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity against Cancer Cells: Some studies have shown that it can induce cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity Study:
    • A study conducted on various bacterial strains demonstrated that the compound exhibited inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing significant antimicrobial potential.
  • Cytotoxicity Evaluation:
    • In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic cells.
  • Inflammation Model:
    • An animal model of inflammation showed reduced edema and inflammatory markers upon treatment with this compound compared to control groups.

Properties

Molecular Formula

C16H30N6O5S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[[(2R)-2-[3-(acetamidomethylsulfanyl)propanoylamino]-6-(diaminomethylideneamino)hexanoyl]amino]acetate

InChI

InChI=1S/C16H30N6O5S/c1-11(23)21-10-28-8-6-13(24)22-12(5-3-4-7-19-16(17)18)15(26)20-9-14(25)27-2/h12H,3-10H2,1-2H3,(H,20,26)(H,21,23)(H,22,24)(H4,17,18,19)/t12-/m1/s1

InChI Key

TWXDYFROPAFQCR-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)NCSCCC(=O)N[C@H](CCCCN=C(N)N)C(=O)NCC(=O)OC

Canonical SMILES

CC(=O)NCSCCC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)OC

Origin of Product

United States

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